molecular formula C17H14N2O4 B2486221 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one CAS No. 946282-15-1

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one

Cat. No.: B2486221
CAS No.: 946282-15-1
M. Wt: 310.309
InChI Key: YKAFVSDJBVICBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a dihydroquinoxalinone structure

Mechanism of Action

Target of Action

Compounds with similar structures, such as 1-benzo [1,3]dioxol-5-yl-indoles , have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

Based on the observed anticancer activity of similar compounds , it can be inferred that the compound may affect pathways related to cell cycle regulation and apoptosis.

Result of Action

Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that the compound might have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one typically involves multiple steps. One common approach begins with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized from piperonal through a series of reactions involving reduction and cyclization . The dihydroquinoxalinone structure is then formed through a condensation reaction with appropriate reagents under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of industrial-grade solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions include various quinoxaline and dihydroquinoxaline derivatives, which can have different functional groups attached depending on the specific reagents and conditions used .

Scientific Research Applications

4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one has several scientific research applications:

Properties

IUPAC Name

4-[2-(1,3-benzodioxol-5-yl)acetyl]-1,3-dihydroquinoxalin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c20-16-9-19(13-4-2-1-3-12(13)18-16)17(21)8-11-5-6-14-15(7-11)23-10-22-14/h1-7H,8-10H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKAFVSDJBVICBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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